TC-G 1004

Description

Propriétés

IUPAC Name |

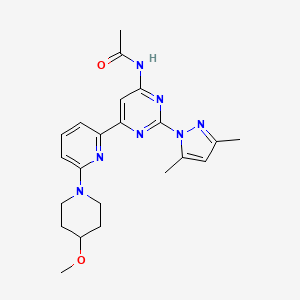

N-[2-(3,5-dimethylpyrazol-1-yl)-6-[6-(4-methoxypiperidin-1-yl)pyridin-2-yl]pyrimidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7O2/c1-14-12-15(2)29(27-14)22-25-19(13-20(26-22)23-16(3)30)18-6-5-7-21(24-18)28-10-8-17(31-4)9-11-28/h5-7,12-13,17H,8-11H2,1-4H3,(H,23,25,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENSDTKXNVHSSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CC(=N2)NC(=O)C)C3=NC(=CC=C3)N4CCC(CC4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of TC-G 1004

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-G 1004 is a potent and highly selective antagonist of the adenosine A2A receptor (A2AR). Its mechanism of action centers on the blockade of this G-protein coupled receptor, which is predominantly expressed in the basal ganglia, a key brain region for motor control. By inhibiting the A2AR-mediated signaling cascade, this compound modulates downstream pathways, ultimately leading to the potentiation of dopamine signaling. This technical guide provides a comprehensive overview of the molecular mechanism, pharmacological data, and experimental validation of this compound's activity, positioning it as a compound of interest for neurodegenerative disorders such as Parkinson's disease.

Introduction

Adenosine is a ubiquitous neuromodulator in the central nervous system (CNS) that exerts its effects through four receptor subtypes: A1, A2A, A2B, and A3. The adenosine A2A receptor, a Gs protein-coupled receptor, is of particular interest due to its high expression in the striatum, where it co-localizes with dopamine D2 receptors on striatopallidal neurons. This anatomical arrangement forms the basis of a functional antagonism between adenosine A2A and dopamine D2 receptor signaling. In pathological states characterized by dopamine depletion, such as Parkinson's disease, the inhibitory effect of A2AR signaling on motor function becomes more pronounced. Consequently, antagonism of the A2AR presents a promising therapeutic strategy to restore motor control. This compound has emerged as a lead compound in this class, demonstrating high affinity and selectivity for the human A2A receptor.

Molecular Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of the adenosine A2A receptor. In its native state, the binding of adenosine to the A2AR activates the associated Gs protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates and modulates the activity of various downstream effector proteins, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).

This compound, by blocking the binding of endogenous adenosine to the A2AR, prevents this signaling cascade. The net effect is a reduction in cAMP production and PKA activity in striatopallidal neurons. This disinhibition of the downstream pathway ultimately enhances the signaling of co-localized dopamine D2 receptors, thereby potentiating dopaminergic neurotransmission and alleviating motor deficits observed in preclinical models of Parkinson's disease.

Signaling Pathway of A2A Receptor and Inhibition by this compound

Caption: Adenosine A2A receptor signaling cascade and its inhibition by this compound.

Quantitative Pharmacological Data

The affinity and selectivity of this compound for adenosine receptors have been determined through radioligand binding assays. This data is crucial for understanding its potency and potential for off-target effects.

| Parameter | Receptor | Value (nM) | Reference |

| Ki | Human Adenosine A2A | 0.44 | [1] |

| Ki | Human Adenosine A1 | 85 | [1] |

| Selectivity (A1/A2A) | ~193-fold |

Preclinical Efficacy

The functional consequence of this compound's mechanism of action has been demonstrated in established rodent models of Parkinson's disease.

| Model | Species | Dose | Effect | Reference |

| Haloperidol-Induced Catalepsy (HIC) | Rat | 1 mg/kg (oral) | Efficacious in reversing catalepsy | [1] |

| 6-Hydroxydopamine (6-OHDA)-Lesioned | Rat | 3 mg/kg (oral) | Potentiation of L-DOPA-induced contralateral rotations | [1] |

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for A2A Receptor Affinity

This assay determines the binding affinity (Ki) of this compound for the human adenosine A2A receptor.

Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a stable cell line (e.g., HEK293) overexpressing the human adenosine A2A receptor.

-

Binding Reaction: Membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity A2A radioligand (e.g., [3H]ZM241385) and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The reaction is incubated to allow binding to reach equilibrium.

-

Filtration: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Antagonism

This functional assay measures the ability of this compound to inhibit agonist-induced cAMP production.

Workflow:

Caption: Workflow for a cAMP accumulation assay to assess functional antagonism.

Methodology:

-

Cell Culture: Whole cells expressing the human A2A receptor (e.g., CHO or HEK293 cells) are cultured in multi-well plates.

-

Antagonist Pre-treatment: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: Cells are then stimulated with a fixed concentration of a potent A2A agonist (e.g., NECA) to induce cAMP production. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.

-

Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.

In Vivo Model: 6-Hydroxydopamine (6-OHDA)-Lesioned Rat

This is a widely used preclinical model of Parkinson's disease that assesses the ability of a compound to potentiate the effects of L-DOPA.

Methodology:

-

Lesioning: A unilateral lesion of the nigrostriatal dopamine pathway is induced by stereotaxic injection of the neurotoxin 6-hydroxydopamine into the medial forebrain bundle of one hemisphere of the rat brain.

-

Drug Administration: After a recovery period, the rats are administered L-DOPA, which induces contralateral (away from the lesioned side) rotations due to dopamine receptor supersensitivity in the denervated striatum. This compound is administered orally prior to the L-DOPA injection.

-

Behavioral Assessment: The number of full contralateral rotations is recorded over a specific time period.

-

Data Analysis: The ability of this compound to significantly increase the number of L-DOPA-induced rotations compared to L-DOPA alone is a measure of its efficacy.

Conclusion

This compound is a potent and selective adenosine A2A receptor antagonist. Its mechanism of action is well-characterized and involves the blockade of the A2AR/Gs/cAMP signaling pathway in the striatum. This leads to a disinhibition of dopamine D2 receptor signaling, which has been validated in preclinical models of Parkinson's disease where this compound demonstrates significant efficacy. The compelling pharmacological profile and in vivo activity of this compound underscore its potential as a therapeutic agent for neurodegenerative disorders. Further investigation into its clinical utility is warranted.

References

In-Depth Technical Guide: TC-G 1004 as an Adenosine A2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-G 1004 is a potent and selective antagonist of the adenosine A2A receptor, a G-protein coupled receptor that plays a crucial role in various physiological processes, particularly in the central nervous system. This document provides a comprehensive technical overview of this compound, including its binding characteristics, signaling pathways, and relevant experimental methodologies.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its biochemical and pharmacological properties.

Table 1: Chemical and Physical Properties

| Property | Value |

| Chemical Name | N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]acetamide |

| Molecular Formula | C₂₂H₂₇N₇O₂ |

| Molecular Weight | 421.5 g/mol |

| Solubility | Soluble to 100 mM in 1eq. HCl and to 100 mM in DMSO. |

Table 2: In Vitro Binding Affinity and Selectivity

| Receptor | Kᵢ (nM) | Selectivity (over A₁) |

| Human Adenosine A2A | 0.44[1][2][3] | >180-fold |

| Human Adenosine A₁ | 80 - 85[1][2][3] | - |

Signaling Pathways

This compound exerts its effects by blocking the canonical signaling pathway of the adenosine A2A receptor. The activation of the A2A receptor by its endogenous ligand, adenosine, typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is central to the receptor's modulatory role in neurotransmission.

References

- 1. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [(3)H]ZM241385--an antagonist radioligand for adenosine A(2A) receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic and functional properties of [3H]ZM241385, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of TC-G 1004: A Potent and Selective Adenosine A2A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-G 1004 has emerged as a significant subject of investigation within the field of pharmacology, primarily recognized for its potent and selective antagonist activity at the adenosine A2A receptor. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its binding affinity, functional potency, and preclinical efficacy. The information presented herein is curated from pivotal studies to support further research and development efforts.

Core Pharmacological Data

This compound is a small molecule, identified as N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]acetamide. Its primary mechanism of action is the blockade of the adenosine A2A receptor, a G-protein coupled receptor that is highly expressed in the brain, particularly in the striatum.

Binding Affinity and Selectivity

The binding affinity of this compound for the human adenosine A2A and A1 receptors has been determined through radioligand displacement assays. The compound exhibits high affinity for the A2A receptor and demonstrates significant selectivity over the A1 receptor.

| Receptor Subtype | Ki (nM) |

| Human Adenosine A2A | 0.44 |

| Human Adenosine A1 | 85 |

| Table 1: Binding Affinity of this compound for Human Adenosine A2A and A1 Receptors.[1][2] |

In Vivo Efficacy

The potential therapeutic utility of this compound, particularly in the context of Parkinson's disease, has been evaluated in a preclinical rat model. The compound was shown to potentiate L-DOPA-induced rotational behavior in 6-hydroxydopamine (6-OHDA)-lesioned rats, a standard model for assessing anti-Parkinsonian drug efficacy.[1][2]

| In Vivo Model | Effect |

| 6-OHDA-Lesioned Rats | Potentiates L-DOPA-induced rotational behavior |

| Table 2: Summary of In Vivo Efficacy of this compound.[1][2] |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for the pharmacological characterization of this compound. These protocols are based on the descriptions provided in the primary literature.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human adenosine A2A and A1 receptors.

Methodology:

-

Membrane Preparation: Membranes were prepared from cell lines stably expressing either the human A2A or A1 adenosine receptor.

-

Radioligand: [3H]-ZM241385 was used as the radioligand for the A2A receptor binding assay, and [3H]-CCPA was used for the A1 receptor binding assay.

-

Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2 and 1 mM EDTA.

-

Incubation: Membranes were incubated with the radioligand and varying concentrations of the test compound (this compound) in a 96-well plate.

-

Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity retained on the filters was quantified using liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vivo Model of Parkinson's Disease

Objective: To assess the in vivo efficacy of this compound in a rat model of Parkinson's disease.

Methodology:

-

Animal Model: Unilateral lesions of the nigrostriatal dopamine pathway were induced in rats by injecting the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.

-

Drug Administration: this compound was administered orally to the 6-OHDA-lesioned rats.

-

Behavioral Assessment: Following the administration of this compound, the rats were treated with L-DOPA to induce rotational behavior. The number of contralateral rotations was recorded over a specific period.

-

Data Analysis: The potentiation of L-DOPA-induced rotations by this compound was quantified and compared to a vehicle control group.

Signaling Pathway

As an antagonist of the adenosine A2A receptor, this compound blocks the canonical signaling pathway initiated by the binding of endogenous adenosine. The A2A receptor is coupled to the Gs alpha subunit of the heterotrimeric G protein. Activation of the A2A receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and subsequent cellular responses. By blocking this initial step, this compound effectively inhibits the entire downstream signaling cascade.

Conclusion

This compound is a highly potent and selective antagonist of the adenosine A2A receptor with demonstrated efficacy in a preclinical model of Parkinson's disease. The data and protocols summarized in this guide provide a foundational understanding of its pharmacological profile, supporting its use as a valuable research tool and as a potential lead compound for the development of novel therapeutics targeting the adenosine A2A receptor. Further investigations into its broader selectivity, pharmacokinetic properties, and safety profile are warranted to fully elucidate its therapeutic potential.

References

TC-G 1004: A Technical Guide to its High Selectivity for the Adenosine A2A Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of TC-G 1004, a potent and highly selective antagonist for the adenosine A2A receptor (A2A R). Understanding the selectivity profile and the underlying molecular interactions of this compound is crucial for its development in therapeutic areas such as Parkinson's disease. This document outlines the quantitative binding data, the relevant signaling pathways, and detailed experimental protocols used to characterize the selectivity of this compound for the A2A receptor over the A1 receptor.

Data Presentation: Binding Affinity of this compound

This compound demonstrates a significant and therapeutically relevant selectivity for the human adenosine A2A receptor over the A1 receptor. The binding affinities, represented by the inhibition constant (Ki), highlight this preference. The compound is over 100-fold more selective for the A2A receptor.

| Compound | Receptor | Ki (nM) | Selectivity (A1/A2A) |

| This compound | Human A2A | 0.44 | >180-fold |

| Human A1 | 80 - 85 |

Table 1: Summary of this compound Binding Affinity Data. Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding. Data sourced from multiple suppliers.

Signaling Pathways

The distinct downstream effects of A2A and A1 receptor activation underscore the importance of selective antagonists like this compound. These receptors are both G protein-coupled receptors (GPCRs) but are linked to opposing signaling cascades.

Adenosine A2A Receptor Signaling: The A2A receptor is primarily coupled to the Gs alpha subunit of the G protein. Upon agonist binding, this stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, influencing gene expression and cellular function. In the context of the central nervous system, particularly the basal ganglia, activation of the A2A receptor has an inhibitory effect on dopamine D2 receptor function, which is a key mechanism in the pathophysiology of Parkinson's disease.

Adenosine A1 Receptor Signaling: In contrast, the A1 receptor typically couples to the Gi or Go alpha subunit of the G protein. Activation of the A1 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This reduction in cAMP prevents the activation of PKA. Additionally, the Gβγ subunits released upon Gi/o activation can directly modulate other effectors, such as inhibiting N-, P-, and Q-type calcium channels and activating certain potassium channels, which generally leads to neuronal inhibition.

Experimental Protocols

The determination of this compound's selectivity is achieved through a combination of radioligand binding assays to establish affinity (Ki) and functional assays to confirm antagonism.

1. Competitive Radioligand Binding Assay Protocol (for Ki Determination)

This assay quantifies the affinity of this compound for A2A and A1 receptors by measuring its ability to displace a known high-affinity radioligand.

-

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing either human A2A or A1 receptors.

-

Radioligand for A2A R: [³H]ZM241385 or [³H]CGS21680.

-

Radioligand for A1 R: [³H]DPCPX or [³H]CCPA.

-

This compound (test compound).

-

Non-specific binding control: A high concentration of a non-radiolabeled standard antagonist (e.g., Xanthine Amine Congener, XAC).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer. Determine protein concentration using a standard method like the BCA assay. Dilute membranes to the desired final concentration in the assay.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the non-specific binding control (e.g., 10 µM XAC).

-

Competition Binding: Receptor membranes, radioligand, and serial dilutions of this compound (typically ranging from 10⁻¹² M to 10⁻⁵ M).

-

-

Incubation: Incubate the plates for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

2. Functional Assay Protocol (cAMP Accumulation Assay)

This assay confirms that this compound acts as an antagonist by measuring its ability to block the agonist-induced production of cAMP in cells expressing the A2A receptor.

-

Materials:

-

HEK293 cells stably expressing the human A2A receptor.

-

A2A R agonist (e.g., CGS21680 or NECA).

-

This compound (test compound).

-

Phosphodiesterase (PDE) inhibitor (e.g., Rolipram or IBMX) to prevent cAMP degradation.

-

Cell culture medium.

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

-

Procedure:

-

Cell Plating: Seed the A2A R-expressing HEK293 cells into 96-well or 384-well plates and culture until they reach approximately 80-90% confluency.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound (or vehicle control) in the presence of a PDE inhibitor for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add a fixed concentration of the A2A agonist (typically the EC80 concentration, which gives 80% of the maximal response) to the wells.

-

Incubation: Incubate the plate for an additional 30-60 minutes at 37°C to allow for cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of this compound.

-

Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production. This value confirms the functional antagonism of the compound.

-

-

An In-depth Technical Guide to the Chemical and Pharmacological Profile of TC-G 1004

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of TC-G 1004, a potent and selective antagonist of the adenosine A2A receptor. The information is intended for researchers and professionals involved in drug discovery and development, particularly in the context of neurodegenerative disorders like Parkinson's disease.

Core Chemical Structure and Properties

This compound, chemically known as N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]acetamide, is a heterocyclic small molecule with a molecular formula of C₂₂H₂₇N₇O₂ and a molecular weight of 421.5 g/mol .[1][2] Its structure is characterized by a central pyrimidine ring substituted with a dimethyl-pyrazole moiety, an acetamide group, and a pyridine ring bearing a methoxy-piperidine substituent.

| Property | Value | Reference |

| IUPAC Name | N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]acetamide | [2] |

| Molecular Formula | C₂₂H₂₇N₇O₂ | [1] |

| Molecular Weight | 421.5 g/mol | [1] |

| CAS Number | 1061747-72-5 | [1][2] |

| SMILES | CC1=CC(=NN1C2=NC(=CC(=N2)NC(=O)C)C3=NC(=CC=C3)N4CCC(CC4)OC)C | [1] |

| Physical Appearance | Yellow solid | [3] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble to 100 mM in 1eq. HCl and DMSO |

Synthesis and Characterization

The synthesis of this compound (referred to as compound 16j in the primary literature) involves a multi-step process.[4][5] The key steps include the formation of the pyrazole and pyrimidine rings, followed by Suzuki-Miyaura cross-coupling to introduce the pyridine-piperidine unit, and finally, the installation of the acetamide group.[6]

Detailed experimental protocols for the synthesis of this compound and its intermediates can be found in the supplementary information of the referenced publication by Zhang et al. (2008) in the Journal of Medicinal Chemistry. [4][5][7]

Characterization of the final compound would typically involve techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[2]

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective antagonist of the adenosine A2A receptor.[2] The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gαs subunit.

Adenosine A2A Receptor Signaling Pathway:

Caption: Adenosine A2A Receptor Signaling Pathway and the antagonistic action of this compound.

Upon binding of the endogenous ligand adenosine, the A2A receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the CREB transcription factor, ultimately modulating gene expression and cellular function. In immune cells, this pathway is generally immunosuppressive. This compound, by blocking the binding of adenosine to the A2A receptor, inhibits this signaling cascade.

Pharmacological Data

This compound exhibits high affinity and selectivity for the human adenosine A2A receptor over the A₁ receptor.

| Parameter | Value |

| Human Adenosine A2A Receptor Ki | 0.44 nM |

| Human Adenosine A₁ Receptor Ki | 85 nM |

| Selectivity (A₁/A2A) | >190-fold |

Data sourced from Zhang et al. (2008) and vendor websites.[2][4]

Key Experimental Protocols

Adenosine A2A Receptor Binding Assay

This protocol is a representative method for determining the binding affinity (Ki) of a test compound like this compound.

Objective: To determine the inhibitory constant (Ki) of this compound for the human adenosine A2A receptor through a competitive radioligand binding assay.

Materials:

-

Membrane preparations from cells expressing the human adenosine A2A receptor.

-

Radioligand: [³H]ZM241385 or a similar selective A2A antagonist radioligand.

-

Non-specific binding control: A high concentration of a non-radiolabeled selective A2A antagonist (e.g., ZM241385).

-

Test compound: this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Scintillation counter.

Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

-

Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. For determining non-specific binding, a separate set of tubes will contain the membranes, radioligand, and a saturating concentration of the non-labeled antagonist.

-

Equilibration: Incubate the mixture at a specified temperature (e.g., room temperature) for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The data will be used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease

This in vivo model is used to assess the efficacy of anti-Parkinsonian drugs.

Objective: To evaluate the ability of this compound to potentiate L-DOPA-induced rotational behavior in a rat model of Parkinson's disease.

Materials:

-

Adult male Sprague-Dawley or Wistar rats.

-

6-Hydroxydopamine (6-OHDA) hydrochloride.

-

Desipramine (to protect noradrenergic neurons).

-

Anesthetic (e.g., isoflurane).

-

Stereotaxic apparatus.

-

Hamilton syringe.

-

L-DOPA/benserazide.

-

This compound.

-

Automated rotometer or observation chamber.

Workflow:

Caption: Workflow for the 6-OHDA-lesioned rat model of Parkinson's disease.

Procedure:

-

Lesion Induction:

-

Anesthetize the rats and place them in a stereotaxic frame.

-

Administer desipramine (e.g., 25 mg/kg, i.p.) approximately 30 minutes before 6-OHDA injection.

-

Unilaterally inject 6-OHDA into the medial forebrain bundle at predetermined stereotaxic coordinates.

-

-

Recovery: Allow the animals to recover for at least two to three weeks to allow for the full development of the dopaminergic lesion.

-

Lesion Validation: Confirm the successful creation of the lesion by challenging the rats with a dopamine agonist like apomorphine and observing robust contralateral rotations.

-

Drug Testing:

-

On the test day, administer this compound (or vehicle) at the desired dose and route.

-

After a specified pretreatment time, administer a sub-threshold dose of L-DOPA (co-administered with a peripheral decarboxylase inhibitor like benserazide).

-

Place the animals in a rotometer and record the number of full contralateral rotations over a set period (e.g., 90-120 minutes).

-

-

Data Analysis: Compare the number of rotations in the this compound-treated group to the vehicle-treated group. A significant increase in rotations in the presence of this compound indicates a potentiation of the L-DOPA effect.

Conclusion

This compound is a well-characterized, potent, and selective adenosine A2A receptor antagonist. Its chemical structure, synthesis, and pharmacological profile make it a valuable tool for preclinical research into the therapeutic potential of A2A receptor antagonism, particularly for neurodegenerative conditions such as Parkinson's disease. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the properties and applications of this compound.

References

- 1. This compound | 1061747-72-5 | LSB74772 | Biosynth [biosynth.com]

- 2. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Lead optimization of 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines as A2A adenosine receptor antagonists for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]- () for sale [vulcanchem.com]

- 7. pubs.acs.org [pubs.acs.org]

TC-G 1004: A Technical Guide to its Therapeutic Potential as a Selective Adenosine A₂A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-G 1004 is a potent and highly selective antagonist of the adenosine A₂A receptor, a G-protein coupled receptor implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, key experimental data, and potential therapeutic applications, particularly in the context of Parkinson's disease. Detailed experimental protocols for the characterization of this compound are provided to facilitate further research and development.

Core Concepts: Mechanism of Action

This compound exerts its pharmacological effects by selectively blocking the adenosine A₂A receptor. In the central nervous system, particularly in the basal ganglia, A₂A receptors are densely co-located with dopamine D₂ receptors on striatopallidal neurons. Adenosine, acting on A₂A receptors, has an opposing effect to dopamine, which acts on D₂ receptors. By blocking the A₂A receptor, this compound inhibits the adenosine-mediated dampening of D₂ receptor signaling. This leads to a potentiation of dopaminergic neurotransmission, which is a key therapeutic strategy in conditions characterized by dopamine deficiency, such as Parkinson's disease.

Signaling Pathway of the Adenosine A₂A Receptor

The adenosine A₂A receptor is a Gs-alpha G-protein coupled receptor. Upon binding of its endogenous ligand, adenosine, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately modulating neuronal excitability and neurotransmitter release. This compound, as a competitive antagonist, binds to the A₂A receptor without activating it, thereby preventing adenosine from binding and initiating this signaling cascade.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding Affinity

| Receptor | Species | Kᵢ (nM) |

| Adenosine A₂A | Human | 0.44 |

| Adenosine A₁ | Human | 85 |

Data from radioligand binding assays.

Table 2: In Vivo Efficacy in a Preclinical Model of Parkinson's Disease

| Animal Model | Treatment | Dose (mg/kg, p.o.) | Outcome |

| 6-OHDA-lesioned rat | L-DOPA + Vehicle | - | Baseline rotational behavior |

| 6-OHDA-lesioned rat | L-DOPA + this compound | 3 | Potentiation of L-DOPA-induced contralateral rotations |

p.o. = oral administration

Experimental Protocols

Radioligand Binding Assay for Adenosine A₂A and A₁ Receptors

Objective: To determine the binding affinity (Kᵢ) of this compound for human adenosine A₂A and A₁ receptors.

Materials:

-

Membrane preparations from HEK-293 cells stably expressing either human adenosine A₂A or A₁ receptors.

-

Radioligand for A₂A receptors: [³H]-ZM241385.

-

Radioligand for A₁ receptors: [³H]-CCPA.

-

This compound (test compound).

-

Non-specific binding control: Xanthine amine congener (XAC) for A₂A and R-PIA for A₁.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

A series of dilutions of this compound are prepared in the assay buffer.

-

In a 96-well microplate, the cell membrane preparations (A₂A or A₁) are incubated with the respective radioligand ([³H]-ZM241385 for A₂A or [³H]-CCPA for A₁) and either vehicle, a concentration of this compound, or the non-specific binding control.

-

The plates are incubated for a specified time at a controlled temperature to allow the binding to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

L-DOPA-Induced Rotational Behavior in 6-OHDA-Lesioned Rats

Objective: To evaluate the in vivo efficacy of this compound in a rat model of Parkinson's disease.

Materials:

-

Male Sprague-Dawley rats.

-

6-hydroxydopamine (6-OHDA).

-

Desipramine and pargyline (to protect noradrenergic neurons and inhibit monoamine oxidase, respectively).

-

Stereotaxic apparatus.

-

L-DOPA and a peripheral decarboxylase inhibitor (e.g., benserazide).

-

This compound.

-

Automated rotometer system.

Procedure:

-

Lesioning: Rats are pre-treated with desipramine and pargyline. Subsequently, a unilateral lesion of the medial forebrain bundle is induced by stereotaxic injection of 6-OHDA. This leads to a near-complete depletion of dopamine in the ipsilateral striatum.

-

Recovery and Confirmation: Animals are allowed to recover for a period of at least two weeks. The successful lesioning is confirmed by assessing the rotational response to a dopamine agonist like apomorphine.

-

Drug Administration: On the day of the experiment, the rats are administered L-DOPA (in combination with a peripheral decarboxylase inhibitor to increase its central bioavailability) and either vehicle or a specific dose of this compound via oral gavage.

-

Behavioral Monitoring: Immediately after drug administration, the rats are placed in an automated rotometer system. The number of full contralateral (away from the lesioned side) rotations is recorded over a specified period (e.g., 90 minutes).

-

Data Analysis: The total number of contralateral rotations is calculated for each treatment group. The potentiation of L-DOPA-induced rotations by this compound is determined by comparing the rotation counts in the this compound treated group to the vehicle-treated group.

Experimental Workflow: 6-OHDA Rat Model

Potential Therapeutic Applications

The primary therapeutic potential of this compound lies in the treatment of Parkinson's disease . The ability of this compound to potentiate the effects of L-DOPA, the gold-standard treatment for Parkinson's, suggests its utility as an adjunctive therapy. By enhancing dopaminergic signaling through a non-dopaminergic mechanism, this compound may help to improve motor symptoms and potentially reduce the required dose of L-DOPA, which could in turn lessen the long-term side effects associated with L-DOPA therapy, such as dyskinesias.

Beyond Parkinson's disease, the role of adenosine A₂A receptors in modulating inflammation and immune responses suggests that this compound could be investigated for other indications, including certain inflammatory and autoimmune disorders and as a potential agent in immuno-oncology . Further preclinical and clinical studies are warranted to explore these possibilities.

Conclusion

This compound is a potent and selective adenosine A₂A receptor antagonist with a clear mechanism of action and demonstrated efficacy in a preclinical model of Parkinson's disease. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic applications of this compound. The high selectivity of this compound for the A₂A receptor over the A₁ receptor is a particularly promising feature, suggesting a favorable side-effect profile. Future investigations should focus on a more extensive preclinical characterization, including pharmacokinetic and toxicological studies, to support its potential advancement into clinical development.

An In-depth Technical Guide to Early-Stage Research Involving TC-G 1004

This guide provides a comprehensive overview of the preclinical data available for TC-G 1004, a potent and selective adenosine A2A receptor antagonist. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile and potential therapeutic applications of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, including its binding affinity for adenosine receptors and its physicochemical properties.

Table 1: Receptor Binding Affinity

| Receptor | Ki (nM) |

| Adenosine A2A | 0.44[1] |

| Adenosine A1 | 85[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Chemical Name | N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]acetamide[1] |

| Molecular Formula | C22H27N7O2[1] |

| Molecular Weight | 421.5[1] |

| Purity | ≥98% (HPLC)[1] |

| Solubility | Soluble to 100 mM in DMSO and 1eq. HCl[1] |

| CAS Number | 1061747-72-5[1] |

Experimental Protocols

A key preclinical study demonstrated the in vivo efficacy of this compound in a rat model of Parkinson's disease.[1] Below is a detailed methodology for such an experiment.

Experiment: L-DOPA-Induced Rotational Behavior in 6-OHDA-Lesioned Rats

Objective: To assess the ability of this compound to potentiate the motor effects of L-DOPA in a unilateral nigrostriatal lesion model of Parkinson's disease.

Methodology:

-

Animal Model:

-

Adult male Sprague-Dawley rats are unilaterally lesioned by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to induce degeneration of dopaminergic neurons in the substantia nigra.

-

Successful lesioning is confirmed 2-3 weeks post-surgery by assessing rotational behavior induced by a dopamine agonist such as apomorphine.

-

-

Drug Preparation:

-

This compound is dissolved in a suitable vehicle (e.g., DMSO and saline).

-

L-DOPA is prepared in combination with a peripheral decarboxylase inhibitor (e.g., benserazide) to prevent its peripheral metabolism.

-

-

Experimental Procedure:

-

Animals are habituated to the testing environment (circular automated rotometer bowls).

-

Rats are pre-treated with this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) administration.

-

After a specified pre-treatment time (e.g., 30-60 minutes), L-DOPA is administered.

-

The number of full contralateral (away from the lesion) rotations is recorded for a period of at least 90-120 minutes.

-

-

Data Analysis:

-

The total number of rotations is quantified for each animal.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the rotational scores between the vehicle, L-DOPA alone, and this compound plus L-DOPA groups. An increase in contralateral rotations in the combination group compared to L-DOPA alone indicates potentiation.

-

Visualizations: Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the workflow of the key in vivo experiment.

References

The Impact of TC-G 1004 on Dopaminergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacological effects of TC-G 1004 on dopaminergic pathways. This compound is a potent and highly selective adenosine A2A receptor antagonist.[1][2][3] Its mechanism of action is centered on the modulation of dopaminergic signaling through its interaction with A2A receptors, which are densely co-localized with dopamine D2 receptors in key brain regions such as the striatum. By antagonizing the A2A receptor, this compound effectively enhances dopamine D2 receptor-mediated signaling, a crucial interaction for the regulation of motor function. This guide summarizes the quantitative pharmacological data of this compound, details the experimental protocols used for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Dopaminergic pathways are critical for regulating a wide range of physiological and behavioral processes, including motor control, motivation, reward, and cognitive functions.[4] Dysfunction of these pathways is implicated in several neurological and psychiatric disorders, most notably Parkinson's disease, which is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.

The adenosine A2A receptor has emerged as a significant modulator of dopaminergic activity. A2A and dopamine D2 receptors are colocalized in the striatopallidal medium spiny neurons of the indirect pathway and form heteromeric complexes.[2][5] There is an antagonistic interaction between these two receptors; activation of A2A receptors inhibits D2 receptor signaling.[2][5] Consequently, antagonists of the A2A receptor are a promising therapeutic strategy to potentiate dopaminergic function, particularly in conditions of dopamine deficiency like Parkinson's disease.[2]

This compound (also known as compound 16j in some literature) is a novel, potent, and selective A2A receptor antagonist.[1][2] This guide will explore the core aspects of this compound's interaction with dopaminergic pathways, providing researchers and drug development professionals with a comprehensive technical overview.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through radioligand binding assays, demonstrating its high affinity and selectivity for the human adenosine A2A receptor.

| Compound | Target Receptor | Ki (nM) | Selectivity (over hA1) | Reference |

| This compound | Human Adenosine A2A | 0.44 | >180-fold | [1][2] |

| This compound | Human Adenosine A1 | 80 | - | [1][2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound's effects on dopaminergic function.

Radioligand Binding Assays for Adenosine A2A and A1 Receptors

This protocol is representative for determining the binding affinity (Ki) of compounds like this compound.

-

Objective: To determine the binding affinity and selectivity of this compound for human adenosine A2A and A1 receptors.

-

Materials:

-

Membrane preparations from cells stably expressing human A2A or A1 receptors.

-

Radioligand for A2A receptors: [3H]CGS21680.[6]

-

Radioligand for A1 receptors: [3H]R-PIA.[6]

-

This compound (test compound).

-

Non-specific binding agent (e.g., NECA).[6]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2.[6]

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

To each well of a 96-well plate, add 50 µL of increasing concentrations of this compound, 50 µL of the respective radioligand ([3H]CGS21680 for A2A, [3H]R-PIA for A1), and 100 µL of the membrane suspension.[6]

-

For the determination of non-specific binding, a high concentration of an unlabeled agonist like NECA is used instead of the test compound.[6]

-

Incubate the plates at 25°C for 60 minutes.[6]

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki values from the IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

6-Hydroxydopamine (6-OHDA) Lesioned Rat Model of Parkinson's Disease and L-DOPA-Induced Rotational Behavior

This in vivo assay is a standard for evaluating the potential of compounds to ameliorate motor deficits in a model of Parkinson's disease. This compound has been shown to potentiate L-DOPA-induced rotations in this model.[1][2]

-

Objective: To assess the in vivo efficacy of this compound in a rat model of Parkinson's disease.

-

Materials:

-

Adult male Sprague-Dawley rats.

-

6-hydroxydopamine (6-OHDA).

-

Stereotaxic apparatus.

-

L-DOPA.

-

This compound.

-

Automated rotometer or manual observation chamber.

-

-

Procedure:

-

6-OHDA Lesioning: Anesthetize the rats and place them in a stereotaxic apparatus. Inject 6-OHDA unilaterally into the medial forebrain bundle to induce a near-complete lesion of the nigrostriatal dopamine pathway on one side of the brain.

-

Post-Lesion Recovery: Allow the animals to recover for a period of approximately 3 weeks.

-

Drug Administration: Administer this compound orally at the desired doses (e.g., 3 mg/kg).[1] After a specified time, administer a sub-threshold dose of L-DOPA.

-

Assessment of Rotational Behavior: Place the rats in a testing chamber and record the number of full 360° contralateral (away from the lesioned side) rotations over a set period (e.g., 90-120 minutes).

-

Data Analysis: Compare the number of rotations in animals treated with this compound and L-DOPA to those treated with L-DOPA alone. An increase in contralateral rotations indicates a potentiation of the dopaminergic effect of L-DOPA.

-

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling interactions in the dopaminergic system and how this compound modulates them.

Caption: Basal state of A2A and D2 receptor signaling in a striatal neuron.

Caption: this compound blocks A2A receptors, enhancing D2 receptor-mediated inhibition of adenylyl cyclase.

Experimental Workflow

The following diagram outlines the workflow for the 6-OHDA lesioned rat model experiment.

Caption: Workflow for assessing this compound efficacy in the 6-OHDA rat model.

Conclusion

This compound is a potent and selective adenosine A2A receptor antagonist with a clear mechanism of action on dopaminergic pathways. By blocking the inhibitory influence of adenosine on dopamine D2 receptor signaling, this compound enhances dopaminergic neurotransmission. This is evidenced by its ability to potentiate the effects of L-DOPA in a well-established preclinical model of Parkinson's disease. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and similar compounds as potential therapeutics for disorders involving dopaminergic dysfunction.

References

- 1. Lead optimization of 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines as A2A adenosine receptor antagonists for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CHARACTERIZATION OF HUMAN STRIATAL A2-ADENOSINE RECEPTORS USING RADIOLIGAND BINDING AND PHOTOAFFINITY LABELING - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. neurobiology.lu.se [neurobiology.lu.se]

Foundational Studies on TC-G 1004 and Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational preclinical research on TC-G 1004, a potent and selective adenosine A₂A receptor antagonist, for the potential treatment of Parkinson's disease. This compound has demonstrated promising activity in established animal models of Parkinson's disease, suggesting its potential as a non-dopaminergic therapeutic agent. This document consolidates key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a novel small molecule identified as a potent and selective antagonist of the adenosine A₂A receptor. Its chemical name is N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxypiperidin-1-yl)-2-pyridinyl]-4-pyrimidinyl]acetamide. The rationale for its development in the context of Parkinson's disease lies in the well-established antagonistic relationship between adenosine A₂A receptors and dopamine D₂ receptors in the basal ganglia, a critical brain region for motor control that is profoundly affected in Parkinson's disease. By blocking A₂A receptors, this compound is hypothesized to restore the normal function of the indirect pathway in the basal ganglia, thereby alleviating motor symptoms.

Quantitative Data Summary

The following table summarizes the key in vitro binding affinities of this compound for human adenosine A₂A and A₁ receptors, as determined in foundational studies.

| Receptor Subtype | Ligand | Parameter | Value (nM) | Reference |

| Human Adenosine A₂A | This compound | Kᵢ | 0.44 | [1] |

| Human Adenosine A₁ | This compound | Kᵢ | 85 |

Table 1: In Vitro Receptor Binding Affinity of this compound. Kᵢ represents the inhibition constant, a measure of the compound's binding affinity to the receptor. A lower Kᵢ value indicates a higher binding affinity.

Core Signaling Pathway

The therapeutic potential of this compound in Parkinson's disease is predicated on its ability to modulate the adenosine A₂A receptor signaling pathway within the striatum. In Parkinson's disease, the depletion of dopamine leads to an overactivity of the A₂A receptor-mediated pathway, which in turn inhibits the function of dopamine D₂ receptors. This compound, as an A₂A antagonist, blocks this overactivity.

Key Preclinical Experiments and Protocols

The foundational research on this compound involved a series of in vitro and in vivo experiments to characterize its efficacy and mechanism of action.

In Vitro Radioligand Binding Assays

These assays were crucial for determining the binding affinity and selectivity of this compound for adenosine receptors.

Experimental Protocol:

-

Membrane Preparation: Membranes were prepared from cell lines stably expressing either the human adenosine A₂A or A₁ receptor.

-

Radioligand: A specific radiolabeled ligand for each receptor subtype was used.

-

Incubation: Membranes were incubated with the radioligand and varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand were separated by rapid filtration.

-

Detection: The amount of radioactivity bound to the membranes was quantified using a scintillation counter.

-

Data Analysis: The inhibition constant (Kᵢ) was calculated from the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vivo Model: 6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease

This is a widely used and well-characterized animal model that mimics the dopamine depletion seen in Parkinson's disease.

Experimental Protocol:

-

Animal Model: Unilateral lesions of the nigrostriatal dopamine pathway were induced in rats by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.

-

Behavioral Assessment: The primary behavioral endpoint was the potentiation of L-DOPA-induced contralateral rotations.

-

Drug Administration: this compound was administered orally at a dose of 3 mg/kg.[1]

-

Data Collection: The number of full contralateral rotations was counted over a specified time period after L-DOPA administration.

-

Statistical Analysis: The rotational scores in the this compound-treated group were compared to a vehicle-treated control group.

Conclusion and Future Directions

The foundational studies on this compound have established it as a potent and selective adenosine A₂A receptor antagonist with promising preclinical efficacy in a relevant animal model of Parkinson's disease. The data strongly support its mechanism of action through the modulation of the indirect pathway in the basal ganglia. Further research is warranted to fully elucidate its pharmacokinetic and safety profile and to explore its potential in clinical trials for the treatment of Parkinson's disease. As of the current literature, no clinical trial data for this compound has been publicly disclosed. The progression of this and other A₂A receptor antagonists through the drug development pipeline will be of significant interest to the Parkinson's research community.

References

Methodological & Application

Application Notes and Protocols for TC-G 1004 In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro studies using TC-G 1004, a potent and selective antagonist of the adenosine A2A receptor. The provided protocols are foundational and may require optimization for specific cell lines and experimental conditions.

Introduction

This compound is a powerful research tool for investigating the role of the adenosine A2A receptor in various physiological and pathological processes. As a selective antagonist, it blocks the binding of adenosine to the A2A receptor, thereby inhibiting downstream signaling pathways.[1] The A2A receptor is a G-protein coupled receptor that, upon activation, typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets. By blocking this initial step, this compound allows for the elucidation of the A2A receptor's involvement in cellular processes such as inflammation, neurotransmission, and apoptosis.

Data Presentation

Table 1: this compound Properties

| Property | Value | Reference |

| Molecular Weight | 421.5 g/mol | [2] |

| Chemical Formula | C22H27N7O2 | [2] |

| Purity | ≥98% (HPLC) | [1] |

| Target | Adenosine A2A Receptor | [1] |

| Action | Antagonist | [1] |

| Ki for A2A | 0.44 nM | [1] |

| Ki for A1 | 85 nM | [1] |

| Selectivity | >100-fold for A2A over A1 | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cells in culture. The MTT assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[3][4]

Materials:

-

Cells expressing adenosine A2A receptors (e.g., PC12, SH-SY5Y)

-

This compound

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with vehicle (e.g., DMSO) as controls.

-

Incubate the plate for 24-72 hours at 37°C in a humidified incubator.

-

Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[4]

-

Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[4]

-

Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells following treatment with this compound. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[5][6] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[5][6]

Materials:

-

Cells of interest

-

This compound

-

Flow cytometer

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.[5]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[7]

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[7]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

-

Add 400 µL of 1X Binding Buffer to each tube.[7]

-

Analyze the samples by flow cytometry within one hour.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the expression and phosphorylation of proteins in the A2A receptor signaling pathway following treatment with this compound.

Materials:

-

Cells expressing A2A receptors

-

This compound

-

Adenosine A2A receptor agonist (e.g., CGS 21680)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-CREB, anti-CREB, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Pre-treat cells with desired concentrations of this compound for 1 hour.

-

Stimulate the cells with an A2A receptor agonist (e.g., CGS 21680) for 15-30 minutes to activate the signaling pathway.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.[8]

-

Quantify protein concentration using a BCA assay.

-

Denature protein samples by boiling in SDS loading buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[9]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[8]

-

Incubate the membrane with primary antibody overnight at 4°C.[9]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Wash the membrane again and detect the protein bands using an ECL substrate.[8]

Quantitative Real-Time PCR (qRT-PCR)

This protocol measures changes in the mRNA expression of genes downstream of the A2A receptor signaling pathway.

Materials:

-

Cells of interest

-

This compound

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers (e.g., for c-Fos, NR4A1)

-

qRT-PCR instrument

Procedure:

-

Treat cells with this compound and an A2A agonist as described for Western blotting.

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qRT-PCR reaction with SYBR Green master mix, cDNA template, and gene-specific primers.

-

Run the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative gene expression, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).

Visualizations

Caption: this compound Signaling Pathway Inhibition.

Caption: MTT Cell Viability Assay Workflow.

Caption: Apoptosis Assay Workflow.

References

- 1. This compound | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]

- 2. This compound | 1061747-72-5 | LSB74772 | Biosynth [biosynth.com]

- 3. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 8. arigobio.com [arigobio.com]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. cytivalifesciences.com [cytivalifesciences.com]

Preparing a Stock Solution of TC-G 1004: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-G 1004 is a potent and selective antagonist of the adenosine A2A receptor, a key target in neurodegenerative disorders and other conditions.[1] Proper preparation of a stock solution is the critical first step for accurate and reproducible in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions, along with relevant chemical and biological information and example experimental protocols.

Introduction

This compound is a valuable research tool for investigating the role of the adenosine A2A receptor in various physiological and pathological processes. Its high selectivity (over 100-fold for A2A over A1 receptors) makes it a precise pharmacological probe.[1] The A2A receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the brain and immune cells. Its activation by adenosine typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn modulates the activity of protein kinase A (PKA) and downstream signaling cascades. By antagonizing this receptor, this compound can reverse these effects, making it a compound of interest for conditions such as Parkinson's disease.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.

| Property | Value |

| Chemical Name | N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]acetamide |

| Molecular Formula | C₂₂H₂₇N₇O₂ |

| Molecular Weight | 421.5 g/mol [1] |

| Purity | ≥98% (HPLC)[1] |

| Appearance | Crystalline solid |

| Storage | Store at -20°C[1] |

Stock Solution Preparation

The solubility of this compound in common laboratory solvents is a key consideration for preparing a concentrated stock solution.

Solubility Data

| Solvent | Maximum Concentration |

| DMSO | 100 mM[1] |

| 1 eq. HCl | 100 mM[1] |

Protocol for Preparing a 10 mM DMSO Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

-

Weigh: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.215 mg of this compound.

-

Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For 4.215 mg, add 1 mL of DMSO.

-

Mix: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

-

Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store: Store the aliquots at -20°C, protected from light.[1]

Quick Reference for Stock Solution Preparation

The following table provides pre-calculated volumes of solvent required to prepare stock solutions of various concentrations from standard masses of this compound.

| Desired Concentration | Mass of this compound | Volume of Solvent |

| 1 mM | 1 mg | 2.37 mL |

| 5 mM | 1 mg | 0.47 mL |

| 10 mM | 1 mg | 0.24 mL |

| 1 mM | 5 mg | 11.86 mL |

| 5 mM | 5 mg | 2.37 mL |

| 10 mM | 5 mg | 1.19 mL |

Experimental Protocols

In Vitro: cAMP Assay in a Cell-Based Model

This protocol describes a method to evaluate the antagonist activity of this compound by measuring its ability to inhibit agonist-induced cAMP production in a cell line expressing the adenosine A2A receptor.

Materials:

-

HEK293 cells stably expressing the human adenosine A2A receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

Adenosine A2A receptor agonist (e.g., CGS 21680)

-

cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

-

96-well cell culture plates

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Procedure:

-

Cell Seeding: Seed the HEK293-A2AR cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate overnight.

-

Compound Pre-incubation: The next day, replace the culture medium with serum-free medium containing a PDE inhibitor (to prevent cAMP degradation) and the desired concentrations of this compound (e.g., 0.1 nM to 10 µM). Incubate for 30 minutes at 37°C.

-

Agonist Stimulation: Add the A2A receptor agonist CGS 21680 at a concentration that elicits a submaximal response (e.g., the EC₅₀ concentration) to all wells except the negative control.

-

Incubation: Incubate for 30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and determine the IC₅₀ value.

In Vivo: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol provides a general outline for assessing the in vivo efficacy of this compound in a well-established rodent model of Parkinson's disease.

Materials:

-

Adult male Sprague-Dawley rats (250-300 g)

-

6-Hydroxydopamine (6-OHDA)

-

Desipramine (to protect noradrenergic neurons)

-

This compound

-

Vehicle for this compound (e.g., saline, DMSO/saline mixture)

-

L-DOPA

-

Stereotaxic apparatus

-

Rotational behavior monitoring system

Procedure:

-

6-OHDA Lesioning: Anesthetize the rats and administer desipramine (25 mg/kg, i.p.) 30 minutes prior to surgery. Using a stereotaxic apparatus, unilaterally inject 6-OHDA into the medial forebrain bundle to induce degeneration of dopaminergic neurons.

-

Post-operative Recovery: Allow the animals to recover for at least two weeks.

-

Drug Administration: Administer this compound (e.g., 1-10 mg/kg, i.p. or p.o.) or vehicle to the lesioned rats.

-

L-DOPA Challenge: After a pre-treatment period with this compound (e.g., 30-60 minutes), administer a sub-threshold dose of L-DOPA.

-

Behavioral Assessment: Monitor the rotational behavior (contralateral turns) of the rats for a defined period (e.g., 90-120 minutes). An increase in L-DOPA-induced rotations in the this compound treated group compared to the vehicle group indicates a potentiation of the dopaminergic response.[1]

Signaling Pathway

The adenosine A2A receptor is a Gs-protein coupled receptor. Upon binding of its endogenous ligand, adenosine, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). This compound, as an antagonist, blocks the binding of adenosine to the A2A receptor, thereby inhibiting this signaling cascade.

Caption: Adenosine A2A Receptor Signaling Pathway and Inhibition by this compound.

Conclusion

This compound is a powerful tool for studying the adenosine A2A receptor. Proper preparation of stock solutions is paramount for obtaining reliable and reproducible data. The protocols and information provided in this application note offer a comprehensive guide for researchers utilizing this compound in their studies. It is always recommended to consult the batch-specific certificate of analysis for the most accurate information regarding the compound's properties.

References

Application Notes and Protocols for TC-G 1004 in In Vivo Rat Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-G 1004 is a potent and selective antagonist of the adenosine A₂A receptor, with a Ki of 0.44 nM and over 100-fold selectivity against the A₁ receptor. This compound has demonstrated efficacy in a key preclinical model of Parkinson's disease, where it potentiates L-DOPA-induced rotational behavior in 6-OHDA-lesioned rats. These application notes provide a comprehensive guide for the use of this compound in similar in vivo studies, including recommended dosage, experimental protocols, and an overview of the relevant signaling pathway.

Data Presentation

Table 1: Recommended Dosage and Administration of this compound in Rats

| Parameter | Recommendation | Notes |

| Dosage Range | 1 - 10 mg/kg | Start with a lower dose and titrate up to the desired effect. Efficacy for A₂A antagonists has been observed in this range. |